N-(4-ethoxybenzyl)-2-methylpropanamide
Description
N-(4-Ethoxybenzyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide backbone substituted with a 4-ethoxybenzyl group at the nitrogen atom. The ethoxy group (‒OCH₂CH₃) at the para position of the benzyl ring likely enhances lipophilicity compared to methoxy (‒OCH₃) or hydroxy (‒OH) substituents, influencing solubility and biological interactions . The 2-methylpropanamide moiety is common in medicinal chemistry, often contributing to metabolic stability and binding affinity in enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras) .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)9-14-13(15)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZWWFMZPJVMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethoxybenzyl)-2-methylpropanamide with structurally related amides, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in this compound increases lipophilicity compared to the methoxy analog (logP ~1.5 vs. The benzoylphenyl group in N-(4-benzoylphenyl)-2-methylpropanamide (MW 267.32) introduces a bulky aromatic system, likely favoring π-π stacking in enzyme binding pockets .
Synthetic Methodologies: Similar amides are synthesized via reductive amination (e.g., benzylamine derivatives in ) or nucleophilic acyl substitution (e.g., thioamide precursors in ) .
Spectroscopic Characterization :
- Mass spectrometry (EI-MS) and NMR are standard for confirming amide structures. For instance, N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide shows a molecular ion peak at m/z 207 , while HR-MS is critical for complex analogs like PROTAC intermediates .
Bromodomain inhibitors (e.g., ) highlight the role of amide substituents in modulating enzyme selectivity .
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